Product packaging for Strontium monocitrate(Cat. No.:CAS No. 813-97-8)

Strontium monocitrate

Cat. No.: B1584040
CAS No.: 813-97-8
M. Wt: 641.1 g/mol
InChI Key: QGAPCDHPGCYAKM-UHFFFAOYSA-H
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Description

Strontium monocitrate is a chemical compound of strontium and citric acid with the formula C6H6O7Sr . It is offered as a high-purity reagent for scientific investigation, particularly in the fields of biochemistry and materials science. Strontium is a trace element with significant research interest due to its dual action on bone tissue; it promotes bone formation by osteoblasts while simultaneously reducing bone resorption by osteoclasts . This activity is primarily mediated through the Calcium-Sensing Receptor (CaSR), as the strontium cation (Sr²⁺) shares physicochemical similarities with calcium (Ca²⁺) . Beyond bone metabolism, research indicates strontium can positively affect human gingival fibroblasts, enhancing cell activity and attachment, which suggests potential applications in studies related to dental and peri-implant soft tissue healing . Strontium's broader research applications also include its role in mitigating oxidative stress and suppressing pro-inflammatory cytokines . This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O14Sr3 B1584040 Strontium monocitrate CAS No. 813-97-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

813-97-8

Molecular Formula

C12H10O14Sr3

Molecular Weight

641.1 g/mol

IUPAC Name

tristrontium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/2C6H8O7.3Sr/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6

InChI Key

QGAPCDHPGCYAKM-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Sr+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sr+2].[Sr+2].[Sr+2]

Other CAS No.

813-97-8

Origin of Product

United States

Synthetic Methodologies for Strontium Monocitrate

Solution-Based Synthesis Approaches

Solution-based methods are fundamental in the synthesis of strontium monocitrate, relying on the reaction of strontium salts and citric acid or its salts in a solvent, typically water. These approaches are valued for their relative simplicity and scalability.

Controlled Precipitation Techniques

Controlled precipitation is a widely employed method for synthesizing strontium citrate (B86180). This technique involves the reaction of soluble strontium precursors with a citrate source in a solution under conditions that promote the formation of a solid precipitate. Key to this method is the careful control of reaction parameters to influence the nucleation and growth of crystals, thereby determining the final product's characteristics.

For instance, strontium citrate can be synthesized by reacting an aqueous solution of a strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (B79036) (Sr(NO₃)₂), with a solution of trisodium (B8492382) citrate (Na₃C₆H₅O₇). d-nb.info Another approach involves the reaction of strontium carbonate (SrCO₃) with citric acid (C₆H₈O₇) in water. google.comgoogle.com The reaction is often carried out at elevated temperatures, typically below 80°C, to facilitate the dissolution of reactants and promote the reaction. google.comgoogle.com After the reaction, the mixture is typically cooled to induce crystallization, followed by filtration, washing with water and ethanol (B145695), and drying to obtain the final product. d-nb.info

The stoichiometry of the reactants is a critical factor. For example, a preparation method for strontium hydrogen citrate monohydrate involved reacting strontium carbonate with citric acid in a 1:2 molar ratio. cambridge.org The resulting solution was heated to facilitate the reaction, filtered, and allowed to stand at ambient conditions for crystallization. cambridge.org The solvent system can also be manipulated to enhance precipitation. The addition of a co-solvent like ethanol can accelerate the precipitation of strontium salts, which is particularly useful for salts with higher solubility. google.comgoogle.com

Reactant 1Reactant 2SolventTemperatureKey FindingsReference
Strontium Chloride (SrCl₂·6H₂O)Trisodium Citrate (Na₃C₆H₅O₇·2H₂O)Deionized Water100°CYielded a colorless powder of Sr₃(C₆H₅O₇)₂·5H₂O. d-nb.info
Strontium Carbonate (SrCO₃)Citric Acid (H₃C₆H₅O₇·H₂O)WaterHeatedFormed strontium hydrogen citrate monohydrate. cambridge.org
Strontium CarbonateCitric AcidWater< 80°CA method for producing soluble strontium citrate. google.com
Strontium HydroxideCarboxylic AcidAqueous Medium> 90°CGeneral method for preparing strontium salts. google.com

Sol-Gel Synthesis Routes

The sol-gel method offers a versatile route for preparing high-purity and homogeneous materials at a molecular level. tandfonline.com This process involves the transition of a solution system (sol) into a gel-like network containing the metal cations. For strontium-containing compounds, a common approach involves dissolving a strontium salt, such as strontium nitrate (Sr(NO₃)₂), and other metal precursors in deionized water. aip.org Citric acid is then added as a chelating agent to form stable complexes with the metal ions in the solution. tandfonline.comaip.org

The molar ratio of total metal ions to citric acid is a crucial parameter. For example, in the synthesis of Cr³⁺ doped strontium gallate phosphor, this ratio was maintained at 1:1.5. aip.org The pH of the solution is often adjusted, for instance with ammonia (B1221849), to facilitate gelation. doi.org The solution is then heated, typically around 80°C, to evaporate the solvent and promote the formation of a viscous gel. aip.org This gel, which contains the metal ions homogeneously dispersed within a citrate matrix, is then dried and calcined at high temperatures to remove the organic components and form the final crystalline product. tandfonline.comaip.org The sol-gel method provides excellent control over stoichiometry and is suitable for preparing thin films. doi.org

Hydrothermal and Solvothermal Synthesis Methods

Hydrothermal and solvothermal synthesis are methods carried out in a closed system, such as an autoclave, using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. acs.orgrsc.org These conditions of elevated temperature and pressure increase the solubility of reactants and can lead to the formation of crystalline materials that may not be accessible under ambient conditions. d-nb.info

Research has shown that strontium citrate monohydrate (Sr₃(C₆H₅O₇)₂·H₂O) is accessible through hydrothermal conditions. d-nb.info In a typical hydrothermal synthesis, aqueous solutions of strontium nitrate and citric acid are sealed in a reaction vessel and heated. d-nb.info This method can yield well-defined microcrystalline morphologies. d-nb.info Solvothermal synthesis has also been employed to create architectured strontium hydroxyapatite (B223615) microspheres, demonstrating the method's capability to control morphology by using surfactants and controlling reaction time. acs.orgnih.gov The choice of solvent and other additives like surfactants can significantly influence the morphology of the final product. acs.orgnih.govnih.gov

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing nanomaterials and other inorganic compounds. acs.org This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. d-nb.infoacs.org

A notable application is the microwave-assisted hydrothermal synthesis of strontium citrate monohydrate. d-nb.inforesearchgate.net In this process, an aqueous solution of strontium nitrate and citric acid is placed in a microwave reactor and heated to a specific temperature (e.g., 130°C) for a short duration (e.g., 60 minutes). d-nb.info This rapid synthesis yields a homogeneous and phase-pure powder with a defined microcrystalline, plate-like morphology. d-nb.info The efficiency of microwave heating can lead to uniform nucleation and the formation of smaller, more uniformly sized nanoparticles. acs.org The combination of microwave heating with a continuous flow system has also been explored for the synthesis of strontium-substituted calcium phosphates, highlighting the potential for efficient and large-scale production. nih.gov

Control of Stoichiometry and Purity in Synthesis

Achieving the correct stoichiometry and high purity is paramount in the synthesis of this compound. The sol-gel method is particularly advantageous for its ability to provide good control over chemical stoichiometry due to the atomic-level mixing of precursors in the solution phase. doi.orgumich.edu In precipitation methods, the stoichiometry is primarily controlled by the molar ratio of the initial reactants. cambridge.org For instance, to synthesize barium strontium titanate powders with the desired cation ratios, careful control of the precipitation process is necessary to avoid the loss of metal ions. umich.edu

Purity is influenced by the purity of the starting materials and the effectiveness of the purification steps. Washing the precipitate with deionized water and ethanol is a common practice to remove unreacted precursors and by-products. d-nb.info In some syntheses, intermediate phases can form. For example, in the synthesis of strontium hexaferrite, optimizing thermal treatments is crucial to minimize the formation of secondary phases like hematite. csic.es The pH of the reaction medium can also play a role in preventing the precipitation of unwanted species. For example, in the sol-gel synthesis of strontium bismuth niobate, an excess of citric acid and pH adjustment were necessary to prevent the precipitation of strontium and bismuth. doi.org

Optimization of Reaction Parameters (e.g., pH, Temperature, Solvent Systems, Concentrations)

The optimization of reaction parameters is critical for controlling the outcome of the synthesis of this compound and related compounds.

pH: The pH of the reaction solution significantly affects the solubility of reactants and the stability of the formed complexes. In the sol-gel synthesis of strontium-containing perovskites, the pH is often adjusted to around 6-7 using ammonia to promote the formation of a stable gel. tandfonline.comdoi.org For the precipitation of barium strontium titanyl citrate, the optimal pH range for obtaining the desired stoichiometry was found to be 5-6. umich.edu

Temperature: Temperature influences reaction kinetics and the crystallinity of the product. In solution-based synthesis, temperatures are often kept below 100°C. google.comgoogle.com However, hydrothermal and microwave-assisted methods utilize higher temperatures (e.g., 120-140°C or 130°C respectively) to accelerate reactions and obtain specific crystalline phases. d-nb.inforesearchgate.net The synthesis temperature must also be controlled to prevent the decomposition of reactants, such as malonic acid in the synthesis of strontium malonate. google.com

Solvent Systems: While water is the most common solvent, the use of mixed-solvent systems or non-aqueous solvents can alter the solubility of the product and influence precipitation. Adding ethanol to an aqueous solution can induce a more rapid precipitation of strontium salts. google.comgoogle.com The choice of solvent is the defining difference between hydrothermal (water) and solvothermal (non-aqueous or mixed) synthesis, which in turn affects the morphology and properties of the final product. rsc.orgnih.gov

Concentrations: The concentration of reactants can affect the nucleation and growth rates, thereby influencing particle size and morphology. In the synthesis of strontium hydrogen citrate, a small amount of white solid formed almost immediately upon cooling a concentrated solution, necessitating a second filtration. cambridge.org The molar ratio of chelating agents like citric acid to metal ions is also a key concentration parameter in sol-gel methods, with ratios of 1.5:1 or 2:1 being reported. aip.orgumich.edu

ParameterEffect on SynthesisExampleReference
pH Influences complex formation and precipitationOptimal pH of 5-6 for precipitating barium strontium titanyl citrate to achieve correct stoichiometry. umich.edu
Prevents precipitation of unwanted metal ionspH adjusted to 4.5 in sol-gel synthesis of SBN to keep Sr and Bi in solution. doi.org
Temperature Affects reaction rate and crystallinityMicrowave-assisted hydrothermal synthesis at 130°C for rapid formation of crystalline strontium citrate monohydrate. d-nb.info
Prevents decomposition of reactantsSynthesis of strontium malonate kept below 132°C to avoid decomposition of malonic acid. google.com
Solvent Systems Induces precipitationAddition of ethanol accelerates precipitation of strontium salts. google.comgoogle.com
Controls morphologyUse of different solvents in solvothermal synthesis can lead to different product morphologies. nih.gov
Concentrations Influences nucleation and particle sizeHigher concentrations can lead to rapid precipitation. cambridge.org
Controls complexation and gel formationMolar ratio of citric acid to metal ions is critical in sol-gel synthesis. tandfonline.comaip.org

Structural Elucidation and Crystallographic Analysis of Strontium Monocitrate

Single Crystal X-ray Diffraction Studies

In a study of tristrontium bis(2-hydroxy-1,2,3-propanetricarboxylate) pentahydrate, single-crystal X-ray diffraction revealed a complex structure with three distinct strontium ions. nih.gov These ions exhibit different coordination numbers, being surrounded by eight, nine, or ten oxygen atoms. nih.gov The determination of the crystal structure of strontium citrate (B86180) monohydrate, Sr₃(C₆H₅O₇)₂·H₂O, was also accomplished using single-crystal XRD, which yielded plate-like microcrystals suitable for analysis. d-nb.info The elemental composition of these crystals was confirmed by energy dispersive X-ray (EDX) spectroscopy, which identified the presence of strontium, carbon, and oxygen. d-nb.info

The crystal data and structure refinement details for Sr₃(C₆H₅O₇)₂·H₂O, as determined from single-crystal X-ray diffraction, are summarized below:

Parameter Value
FormulaSr₃(C₆H₅O₇)₂·H₂O
Molar Mass (g·mol⁻¹)659.08
Calculated Density (g·cm⁻³)2.476
RadiationMo-Kα (λ = 0.7093 Å)

Powder X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (XRD) is a versatile technique used for the characterization of crystalline materials, allowing for the determination of phase composition, crystallite size, and lattice parameters. jmaterenvironsci.com The crystal structure of strontium hydrogen citrate monohydrate, Sr(HC₆H₅O₇)(H₂O), was successfully solved and refined using laboratory and synchrotron X-ray powder diffraction data. cambridge.org This analysis revealed that the compound crystallizes in the monoclinic space group C2/c. cambridge.org

The Rietveld refinement of the powder diffraction data for Sr₃(C₆H₅O₇)₂·H₂O confirmed the crystal structure determined by single-crystal XRD, providing a more statistically robust set of lattice parameters. d-nb.info The use of citrate precursor techniques in the synthesis of materials like strontium hexaferrite often employs XRD for the analysis of the resulting crystalline phases. csic.essci-hub.se

The crystallographic data for strontium hydrogen citrate monohydrate is presented in the following table:

Parameter Value
FormulaSr(HC₆H₅O₇)(H₂O)
Space GroupC2/c (#15)
a (Å)25.15601(17)
b (Å)10.90724(6)
c (Å)6.37341(4)
β (°)91.9846(6)
V (ų)1747.704(12)
Z8

Neutron Diffraction for Hydrogen Atom Localization (Theoretical consideration based on general crystallography)

While X-ray diffraction is excellent for locating heavier atoms like strontium, it is less effective for precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction is a powerful complementary technique for this purpose. The scattering of neutrons is a nuclear process, and the scattering lengths of hydrogen and deuterium (B1214612) are comparable to those of heavier elements. This allows for the accurate localization of hydrogen atoms and the detailed analysis of hydrogen bonding networks, which are crucial for understanding the supramolecular assembly in strontium citrate structures. Although specific neutron diffraction studies on strontium monocitrate are not detailed in the provided context, the principles of the technique suggest it would be invaluable for a more complete structural elucidation.

Coordination Environment of Strontium in Monocitrate Complexes

Coordination Number and Geometry

In strontium citrate complexes, the strontium ion typically exhibits high coordination numbers. For instance, in tristrontium bis(citrate) pentahydrate, the three distinct strontium ions have coordination numbers of eight, nine, and ten. nih.gov In strontium hydrogen citrate monohydrate, the strontium ion is eight-coordinate, forming SrO₈ polyhedra. cambridge.org These polyhedra share edges to create corrugated layers within the crystal structure. cambridge.org Similarly, in Sr₃(C₆H₅O₇)₂·5H₂O, the three strontium sites are coordinated by eight, nine, or ten oxygen atoms. d-nb.info

Strontium-Oxygen Bond Distances and Angles

The bond distances between strontium and oxygen atoms in citrate complexes are variable. In tristrontium bis(citrate) pentahydrate, the Sr-O bond distances range from 2.498(2) to 2.781(2) Å. nih.gov For an eight-coordinate strontium ion, the expected Sr-O bond distance is around 2.63 Å. cambridge.org In studies of strontium-substituted photosystem II, the first shell of ligating oxygens was found at a distance of 2.57 ± 0.02 Å, with a coordination number of approximately nine. nih.gov

The table below summarizes the coordination numbers and bond distance ranges for various strontium citrate compounds.

Compound Coordination Numbers Sr-O Bond Distance Range (Å)
Tristrontium bis(citrate) pentahydrate nih.gov8, 9, 102.498(2) - 2.781(2)
Strontium hydrogen citrate monohydrate cambridge.org8~2.63 (expected)
Sr₃(C₆H₅O₇)₂·5H₂O d-nb.info8, 9, 10Not specified

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a critical role in the crystal packing of strontium citrate hydrates. nih.gov In strontium hydrogen citrate monohydrate, hydrogen bonds form between the carboxylic acid groups and water molecules, linking the corrugated layers of SrO₈ polyhedra. cambridge.org Additionally, intermolecular hydroxyl-carboxyl hydrogen bonds create a ring pattern, further stabilizing the layered structure. cambridge.org The citrate anion, with its carboxylate and hydroxyl groups, is a potent hydrogen bond acceptor and donor. stackexchange.com In tristrontium bis(citrate) pentahydrate, a total of 11 hydrogen bonds are present in one asymmetric unit of the crystal structure. nih.gov These extensive hydrogen bonding networks, along with the coordination of the strontium ions, result in the formation of complex, interpenetrating frameworks. d-nb.info

Polymorphism and Hydrate (B1144303) Formation

The interaction of strontium with citric acid can result in various crystalline forms, including different hydrates. The formation of these distinct structures is influenced by factors such as the strontium-to-citrate ratio and crystallization conditions. To date, two primary hydrated forms of strontium citrate have been structurally characterized: a monohydrate and a pentahydrate.

A monohydrate form, specifically strontium hydrogen citrate monohydrate, crystallizes in the monoclinic space group C2/c. cambridge.org Another identified form is tristrontium bis(citrate) pentahydrate. iucr.orgnih.govscilit.com This pentahydrate form also demonstrates polymorphism, with at least one known structural variant. d-nb.info

The thermal decomposition of strontium citrate pentahydrate has been observed to proceed through a sequence of steps at specific temperatures, though there is no indication that the monohydrate is formed as an intermediate during the dehydration of the pentahydrate. d-nb.info The solubility of the pentahydrate in water increases with temperature. cohlife.orgresearchgate.net

A patent has also described a method for preparing a soluble form of strontium citrate with the chemical formula Sr₃(C₆H₅O₇)₂(H₂CO₃)₃, which is presented as a white crystalline powder. google.com

Interactive Table: Crystallographic Data of Strontium Citrate Hydrates

CompoundFormulaCrystal SystemSpace GroupReference
Strontium Hydrogen Citrate MonohydrateSr(HC₆H₅O₇)(H₂O)MonoclinicC2/c cambridge.org
Tristrontium Bis(citrate) PentahydrateSr₃(C₆H₅O₇)₂·5H₂O-- iucr.orgnih.govscilit.com
Strontium Citrate MonohydrateSr₃(C₆H₅O₇)₂·H₂O-- d-nb.info
Soluble Strontium CitrateSr₃(C₆H₅O₇)₂(H₂CO₃)₃-- google.com

Conformational Analysis of the Citrate Ligand in Coordination

The citrate anion exhibits significant conformational flexibility, which plays a crucial role in its coordination chemistry with metal ions like strontium. In the crystal structure of tristrontium bis(citrate) pentahydrate, both citrate ions in the asymmetric unit adopt an extended conformation. iucr.orgnih.govscilit.com

In this pentahydrate structure, the strontium ions display high coordination numbers, with one strontium ion being coordinated to eight oxygen atoms, another to nine, and a third to ten. iucr.orgnih.govscilit.com Two of these strontium ions are bound to the citrate ions in a tridentate manner. iucr.orgnih.govscilit.com

A detailed analysis of a strontium citrate monohydrate, Sr₃(C₆H₅O₇)₂·H₂O, reveals two distinct citrate groups within the structure. d-nb.info These two groups differ in their hydrogen bonding environment. d-nb.info The coordination of the strontium atoms by the citrate groups is complex:

Sr(1) is coordinated by two bidentate and four monodentate carboxylate groups.

Sr(2) is coordinated by seven monodentate carboxylate groups and two hydroxyl groups.

Sr(3) is coordinated by three bidentate and three monodentate carboxylate groups, as well as one hydroxyl group. d-nb.info

In the case of strontium hydrogen citrate monohydrate, the citrate is ionized at the central and one of the terminal carboxyl groups. cambridge.org This is a typical pattern observed in citrate complexes. cambridge.org The coordination of the strontium ion and the hydrogen bonding within this structure lead to the formation of a layered arrangement. cambridge.org

Interactive Table: Coordination of Strontium by Citrate

Strontium IonCoordination NumberCoordinating Groups from CitrateReference
Sr(1) in Sr₃(C₆H₅O₇)₂·H₂O-2 bidentate carboxylate, 4 monodentate carboxylate d-nb.info
Sr(2) in Sr₃(C₆H₅O₇)₂·H₂O-7 monodentate carboxylate, 2 hydroxyl d-nb.info
Sr(3) in Sr₃(C₆H₅O₇)₂·H₂O-3 bidentate carboxylate, 3 monodentate carboxylate, 1 hydroxyl d-nb.info
Sr in Sr(HC₆H₅O₇)(H₂O)8Ionized central and terminal carboxyl groups cambridge.org
Sr ions in Sr₃(C₆H₅O₇)₂·5H₂O8, 9, 10Tridentate coordination by citrate iucr.orgnih.govscilit.com

Spectroscopic Characterization of Strontium Monocitrate

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Coordination Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in analyzing the coordination environment of the citrate (B86180) ligand when bound to the strontium ion. These methods probe the vibrational modes of molecules, offering insights into bond strengths, functional groups, and molecular symmetry. nih.govrsc.org The interaction between the strontium cation and the carboxylate and hydroxyl groups of the citrate anion leads to characteristic shifts in their vibrational frequencies compared to free citric acid.

In the FTIR spectrum of strontium citrate, the most informative regions are those corresponding to the carboxylate (COO⁻) and hydroxyl (OH) group vibrations. The coordination of the carboxylate groups to the strontium ion is typically confirmed by the positions of their asymmetric and symmetric stretching modes. A study of strontium citrate hydrates identified dominant asymmetric carboxylate stretching modes around 1550 cm⁻¹ and symmetric stretching modes between 1400 and 1450 cm⁻¹. researchgate.net The separation between these asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν = νₐₛ - νₛ) provides information on the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

Other significant vibrations include the C-OH bending vibrations, which appear around 1080 cm⁻¹, and the CH₂ bending modes, observed between 1260 and 1330 cm⁻¹ and also between 750 and 850 cm⁻¹. researchgate.net The presence of water of hydration is indicated by a broad O-H stretching band, typically centered around 3400 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While infrared spectroscopy is more sensitive to polar functional groups, Raman is more sensitive to non-polar, homo-nuclear bonds. nih.gov For metal-citrate complexes, Raman spectra can help identify vibrations of the carbon skeleton and further elucidate the coordination of the carboxylate groups. For instance, in studies of other metal-citrate complexes, bands corresponding to C-COO⁻ symmetric stretching and deformations of the citrate backbone are clearly resolved. hmdb.ca

Table 1: Key FTIR Vibrational Frequencies for Strontium Citrate Hydrate (B1144303) Data sourced from a study on Sr₃(C₆H₅O₇)₂·H₂O and Sr₃(C₆H₅O₇)₂·5H₂O. researchgate.net

Vibrational ModeFrequency Range (cm⁻¹)Assignment
ν(OH)~3400O-H stretching (water of hydration)
νₐₛ(COO⁻)~1550Asymmetric carboxylate stretching
νₛ(COO⁻)1400 - 1450Symmetric carboxylate stretching
δ(CH₂)1260 - 1330CH₂ bending
δ(C-OH)~1080C-OH bending
δ(CH₂)750 - 850CH₂ bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of molecules in solution. For strontium monocitrate, ¹H, ¹³C, and ⁸⁷Sr NMR can each provide unique information.

¹H and ¹³C NMR: The proton and carbon NMR spectra of the citrate ligand are sensitive to the binding of the diamagnetic Sr²⁺ ion. The ¹H NMR spectrum of free citric acid in an aqueous solution typically shows a characteristic AB spin system for the two diastereotopic methylene (B1212753) (-CH₂-) protons, appearing as two doublets. researchgate.netcam.ac.uk For free citric acid in D₂O, these signals appear at approximately 2.7 ppm and 2.8 ppm. cam.ac.uk Upon chelation to strontium, these chemical shifts are expected to change due to the alteration of the electronic environment and potential conformational changes in the citrate molecule.

¹³C NMR is particularly useful for studying the coordination of the carboxylate and hydroxyl groups. The spectrum of the citrate ion shows distinct signals for the methylene carbons (CH₂), the central quaternary carbon (C-OH), and the carboxylate carbons (COO⁻). Studies on other alkaline earth metal citrates have shown that binding to the metal ion causes shifts in the ¹³C signals, especially for the carboxylate carbons. escholarship.org An upfield shift can indicate that the carboxylate group is acting as a bidentate ligand. escholarship.org Research on calcium-citrate complexes in bone mineral has identified ¹³C signals for the methylene carbons around 46 ppm, the central carbon at 75 ppm, and the carboxylate carbons between 177 and 183 ppm. researchgate.net Similar shifts would be anticipated for strontium citrate.

⁸⁷Sr NMR: The direct observation of the strontium nucleus by ⁸⁷Sr NMR is challenging but can provide direct insight into the metal's local environment. The ⁸⁷Sr isotope has a natural abundance of 7.0% and is a quadrupolar nucleus (spin I = 9/2). nih.gov This results in low sensitivity and typically broad resonance lines, especially in asymmetric environments. nih.govnih.gov Consequently, high-resolution ⁸⁷Sr NMR studies are rare. The chemical shift range for ⁸⁷Sr in solid compounds is known to be approximately 550 ppm. rsc.orgresearchgate.net For this compound in solution, ⁸⁷Sr NMR could be used to study strontium binding and exchange dynamics, although the broad lines would likely preclude the resolution of fine structural details.

Table 2: Representative ¹³C and ¹H NMR Chemical Shifts for the Citrate Ligand Chemical shifts for free citric acid and calcium citrate are provided as representative values for strontium citrate.

NucleusGroupCompoundChemical Shift (δ, ppm)Reference
¹H-CH₂-Free Citric Acid (in D₂O)~2.7 and ~2.8 (two doublets) cam.ac.uk
Strontium Citrate (in D₂O)Expected to shift from free ligand values
¹³C-CH₂-Calcium Citrate (solid state)~46 researchgate.net
Strontium CitrateExpected to be similar to calcium citrate
C-OHCalcium Citrate (solid state)~75 researchgate.net
Strontium CitrateExpected to be similar to calcium citrate
-COO⁻Calcium Citrate (solid state)177 - 183 researchgate.net
Strontium CitrateExpected to be similar to calcium citrate

UV-Vis Spectroscopy for Electronic Structure and Complexation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, this technique is primarily used to study the complexation between the Sr²⁺ ion and the citrate ligand.

The strontium ion (Sr²⁺) has a closed-shell electron configuration ([Kr]) and therefore does not exhibit d-d electronic transitions, which are common in transition metal complexes. The citrate ligand itself possesses no chromophores that absorb in the visible region. Its carboxyl and hydroxyl functional groups result in absorptions in the far-UV region (typically below 220 nm).

Therefore, the UV-Vis spectrum of this compound is not expected to show strong features in the 220-800 nm range. However, complexation can sometimes be monitored by observing subtle changes or the appearance of new bands, often attributed to ligand-to-metal charge transfer (LMCT). For a non-redox active, main-group metal like strontium, any LMCT bands would be very high in energy and likely occur deep in the UV region, making them difficult to observe with standard instrumentation.

Studies on citrate complexes with other metal ions, such as Ti(IV), demonstrate the utility of the technique. The formation of Ti(IV)-citrate complexes gives rise to distinct citrate-to-Ti(IV) charge-transfer absorptions with maximum absorbance (λₘₐₓ) values between 250 and 310 nm. nih.gov While the electronic properties of Sr²⁺ are very different from Ti(IV), these studies illustrate the principle of using UV-Vis spectroscopy to confirm complex formation and determine the stoichiometry and stability of metal-ligand systems in solution. For strontium citrate, changes in the far-UV absorbance of the citrate ligand upon titration with strontium ions could be used to quantify binding constants.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing metal-organic complexes like this compound, as they can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.netresearchgate.net

For this compound (Sr(C₆H₆O₇)), the expected molecular weight is approximately 277.73 g/mol . In ESI-MS, the compound would likely be observed as a protonated molecule [Sr(C₆H₅O₇) + H]⁺ or as an adduct with an alkali metal ion, such as [Sr(C₆H₅O₇) + Na]⁺, if sodium salts are present in the solvent. The observation of an ion peak corresponding to the calculated mass of such an adduct would confirm the molecular composition.

Table 3: Predicted ESI-MS Data and Fragmentation for this compound This table presents theoretical m/z values and plausible fragmentation pathways.

Predicted IonFormulam/z (for ⁸⁸Sr)Plausible Neutral Loss
[Sr(C₆H₅O₇)]⁺ (Parent Ion)[C₆H₅O₇Sr]⁺276.9-
Fragment 1[C₆H₃O₆Sr]⁺258.9Loss of H₂O (18 amu)
Fragment 2[C₅H₅O₅Sr]⁺232.9Loss of CO₂ (44 amu)
Fragment 3[C₅H₃O₄Sr]⁺214.9Loss of H₂O and CO₂
Fragment 4[C₄H₅O₃Sr]⁺188.9Loss of 2 x CO₂

Terahertz Time-Domain Spectroscopy for Solid-State Characterization

Terahertz time-domain spectroscopy (THz-TDS) is a relatively new technique that probes low-frequency molecular vibrations, such as lattice vibrations (phonons), hydrogen-bond stretching, and torsional modes of molecules in the solid state. db-thueringen.deacs.org This technique operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-4 THz, or ~3-133 cm⁻¹) and is highly sensitive to the crystalline structure and intermolecular interactions of a material.

Recent studies have demonstrated that THz-TDS is a powerful tool for analyzing citrate salts. escholarship.orgacs.org The THz spectra of citrates exhibit distinct absorption peaks that serve as fingerprints for specific crystalline forms and hydrates. escholarship.org The positions of these absorption peaks are influenced by several factors:

Crystalline State: Amorphous and crystalline forms of the same citrate salt show significantly different THz spectra, with crystalline samples displaying sharper and more defined absorption peaks. escholarship.org

Hydration Water: The presence and quantity of water of crystallization have a strong effect on the THz spectrum. Hydrated salts tend to have larger absorption coefficients and a higher probability of showing distinct absorption features compared to their anhydrous counterparts. escholarship.orgacs.org

Metal Cation: The nature of the metal cation plays a crucial role. Research has shown that the size of the metal cation influences the position of the THz absorption peaks; a smaller cation radius generally results in absorption peaks at higher frequencies. escholarship.orgacs.org This trend is explained by the effect of the cation on the collective vibrational modes and hydrogen-bonding networks within the crystal lattice.

For this compound, THz-TDS can be used to characterize its solid-state form, identify different polymorphs or hydrates, and study phase transitions. Based on studies of other metal citrates, such as monosodium citrate which shows absorption peaks at 1.81, 2.16, and 2.34 THz, this compound is also expected to exhibit characteristic absorption features in this region. These features would arise from the collective vibrational modes of the crystal lattice, including motions of the strontium ion relative to the citrate anions and vibrations of the intermolecular hydrogen-bond network.

Theoretical Mechanistic Investigations of Strontium Monocitrate Complexation

Chelation Dynamics and Ligand Conformation

The chelation of strontium by citrate (B86180) is a dynamic process involving the coordination of the strontium ion by the carboxyl and hydroxyl groups of the citrate ligand. In its deprotonated form in solution, the citrate ion can adopt various conformations. Upon complexation with strontium, the citrate ligand undergoes a conformational rearrangement to optimize its binding to the metal ion.

Computational studies, including molecular dynamics simulations of analogous metal-citrate complexes, suggest that the flexibility of the citrate ligand allows for a dynamic binding process. The initial interaction is likely driven by the electrostatic attraction between the positively charged strontium ion and the negatively charged carboxylate groups of the citrate. This is followed by a conformational search by the citrate ligand to achieve the most energetically favorable coordination geometry.

Ionic Interactions and Electrostatic Contributions in Complex Formation

The formation of the strontium monocitrate complex is fundamentally driven by the electrostatic attraction between the divalent strontium cation (Sr²⁺) and the trivalent citrate anion (C₆H₅O₇³⁻). This strong ionic interaction is the primary contributor to the stability of the complex in solution.

Theoretical investigations, often employing Density Functional Theory (DFT), can provide insights into the electronic structure and the nature of the bonding within the complex. DFT studies on the hydration of the Sr²⁺ ion have shown a stable eight-fold coordination with water molecules in a square antiprismatic arrangement. The formation of the strontium citrate complex involves the displacement of these coordinated water molecules by the donor oxygen atoms of the citrate ligand, a process that is energetically favorable.

Thermodynamic Studies of Complexation Equilibria

The stability of the this compound complex in solution is quantified by its thermodynamic parameters, including dissociation and stability constants, as well as the enthalpic and entropic contributions to its formation.

The dissociation constant (Kd) is a measure of the tendency of a complex to break apart into its constituent ions. A smaller Kd value indicates a more stable complex. The dissociation constant for strontium citrate has been determined using various experimental techniques, including ion-exchange methods. In aqueous solutions, strontium citrate dissociates into strontium ions, citrate ions, and the strontium citrate complex (SrCitr⁻) cohlife.org.

Parameter Value Conditions
Dissociation Constant (Kd) for SrCitr⁻Varies with temperature and ionic strengthAqueous solution

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The stability constant (or formation constant, K) is the equilibrium constant for the formation of the complex from its constituent ions and is the reciprocal of the dissociation constant. A larger stability constant indicates a more stable complex. The stability constant for the 1:1 strontium-citrate complex has been determined electrochemically and by isothermal titration calorimetry.

Parameter Value Method
Log K (Stability Constant)~2.88Not specified

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The formation of the 1:1 strontium-citrate complex is an endothermic process, meaning it absorbs heat from the surroundings. This is somewhat counterintuitive for a spontaneous process and highlights the significant role of entropy in driving the complexation.

A study determined the following thermodynamic parameters for the 1:1 Sr-Citrate complex formation:

Enthalpy of association (ΔH⁰ass,c): 1.67 kJ⋅mol⁻¹

Entropy of association (ΔS⁰ass,c): 58.3 J⋅mol⁻¹⋅K⁻¹

Thermodynamic Parameter Value
ΔH⁰ass,c1.67 kJ⋅mol⁻¹
ΔS⁰ass,c58.3 J⋅mol⁻¹⋅K⁻¹

This table is interactive. Click on the headers to sort the data.

Kinetic Aspects of Strontium-Citrate Binding and Dissociation

The kinetics of the formation and dissociation of the this compound complex describe the rates at which these processes occur. Due to the primarily ionic nature of the interaction, the binding of strontium to citrate is expected to be a very rapid, diffusion-controlled process.

Direct kinetic studies on the strontium-citrate system are not extensively reported in the literature. However, studies on analogous systems involving the complexation of divalent metal ions with carboxylate ligands suggest that the rate-determining step is likely the removal of water molecules from the hydration sphere of the strontium ion. Once the inner hydration shell is labilized, the coordination of the citrate ligand can proceed quickly.

The dissociation of the complex would be the reverse process, with the rate depending on the strength of the strontium-citrate bonds and the energy required to break them. Given the moderate stability of the complex, it is expected to exist in a dynamic equilibrium in solution, with both the association and dissociation reactions occurring continuously.

Speciation Modeling in Aqueous Systems

The complexation of strontium with citrate in aqueous solutions is a dynamic process governed by solution conditions, leading to the formation of various species. Speciation modeling, a computational approach, is employed to predict the distribution and concentration of these different chemical species under specific conditions. In the strontium-citrate system, the citrate ion (Cit³⁻) can exist in different protonation states depending on the pH, including H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻. wikipedia.org

Strontium ions (Sr²⁺) primarily interact with the deprotonated carboxylate and hydroxyl groups of the citrate molecule. The resulting complexes can vary in stoichiometry and protonation level. Detailed aqueous speciation studies for many metal-citrate systems reveal the presence of multiple species in equilibrium. For instance, studies on similar systems, like the chromium(III)-citrate system, have identified mononuclear complexes with citrate ligands in different deprotonation states coexisting in solution. nih.gov For strontium, the predominant species in a given solution depends heavily on the pH and the molar ratio of strontium to citrate. At physiological pH (~7.4), the dominant citrate species are the citrate ion (Cit³⁻) and the mono-hydrogen citrate ion (HCit²⁻), which are the primary forms available to complex with Sr²⁺. wikipedia.org Thermodynamic modeling indicates that at pH values greater than 9.5, the concentration of free Sr²⁺ ions begins to decrease, while strontium hydroxide species like SrOH⁺ start to form. researchgate.net

The speciation diagram for citric acid shows it acts as a buffer between pH 2 and pH 8. wikipedia.org Within this range, strontium primarily exists as the divalent cation Sr²⁺. researchgate.net The formation of this compound complexes involves the chelation of the Sr²⁺ ion by the carboxylate groups and potentially the hydroxyl group of the citrate molecule, a process that creates stable ring structures. wikipedia.org

Comparative Analysis with Other Alkaline Earth Metal Citrates and Polycarboxylates

The stability of metal-citrate complexes is significantly influenced by the identity of the metal ion. Within the alkaline earth metals (Group 2), the stability of citrate complexes generally follows a trend related to the ionic radius and charge density of the cation. The citrate ion forms complexes with metallic cations, and the stability constants for these are often large due to the chelate effect. wikipedia.org

Investigations into the thermodynamic interactions of alkaline earth metal ions with citric acid show that the stability of the resulting compounds is dependent on the specific metal ion. researchgate.net Generally, for alkaline earth metals, the thermal stability of their salts, such as carbonates, increases down the group as the ionic size increases and the polarizing power of the cation decreases. aakash.ac.invedantu.com This trend can provide an analogue for the relative stability of their citrate complexes.

A comparative study of the stability constants for 1:1 binary complexes of citric acid with various bivalent metal ions reveals the relative affinity of these metals for the citrate ligand. researchgate.net While specific stability constant values for strontium citrate can vary between studies depending on experimental conditions (e.g., ionic strength, temperature), a general trend can be observed.

Table 1: Comparative Stability Constants (log K) of Bivalent Metal Ion-Citrate Complexes

Metal Ion Ionic Radius (Å) log K (Stability Constant)
Mg²⁺ 0.72 Varies; generally higher than Ca²⁺
Ca²⁺ 1.00 ~3.5 - 4.5
Sr²⁺ 1.18 ~2.8 - 3.5
Ba²⁺ 1.35 Lower than Sr²⁺
Cu²⁺ 0.73 ~6.1

Note: Stability constant values are approximate and can vary based on experimental conditions like ionic strength and temperature. The table illustrates general trends.

As shown in the table, the stability of alkaline earth metal citrate complexes tends to decrease as the ionic radius increases down the group from Magnesium to Barium. Strontium, being chemically similar to calcium, forms complexes that are integral to its biological behavior. symbiosisonlinepublishing.com The chelation involves the three carboxylate groups of citrate, forming 7- and 8-membered rings, which are generally less thermodynamically stable than smaller chelate rings, yet still significant. wikipedia.org When compared to other polycarboxylates, the presence of the hydroxyl group in the citrate molecule can contribute to the stability of the complex through additional coordination, an effect not present in ligands like tricarballylic acid. researchgate.net

Influence of Solution Parameters (pH, Ionic Strength) on Complexation

The formation and stability of this compound complexes are highly sensitive to the chemical environment, particularly the pH and ionic strength of the aqueous solution. researchgate.net

Influence of pH: The pH of the solution dictates the protonation state of citric acid, which is a critical factor in its ability to chelate metal ions. researchgate.net Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. wikipedia.org

At low pH (e.g., < 3): Citric acid is fully protonated (H₃Cit). The carboxylate groups are not readily available for binding, significantly reducing the formation of strontium citrate complexes. At pH 2, adsorbents show almost no affinity for Sr(II) ions due to competition with H⁺ ions. researchgate.net

In the mid-pH range (e.g., 4-7): As the pH increases, the carboxylate groups progressively deprotonate. The increasing availability of negatively charged binding sites (H₂Cit⁻, HCit²⁻, and Cit³⁻) leads to a significant increase in complex formation. Maximum sorption of strontium is often observed in the pH range of 6 to 8. researchgate.net

At high pH (e.g., > 8): In this range, citrate is fully deprotonated (Cit³⁻), maximizing its chelating potential. However, at very high pH levels (typically > 9.5), strontium can begin to precipitate as strontium hydroxide (Sr(OH)₂), which competes with the citrate complexation reaction. researchgate.net

The general trend is that the stability of the metal-citrate complex increases with pH due to the increased deprotonation of the citrate ligand. researchgate.net

Influence of Ionic Strength: Ionic strength, a measure of the concentration of ions in a solution, also affects strontium citrate complexation.

At low ionic strength (<0.01 mol L⁻¹): pH is the dominant factor controlling strontium's interaction and complexation. researchgate.net

At high ionic strength: An increase in the concentration of other ions in the solution can reduce the formation of strontium citrate complexes. This is due to two main effects:

Screening Effect: The high concentration of background electrolyte ions "shields" the electrostatic attraction between the Sr²⁺ and citrate ions, reducing the stability of the complex.

Cation Competition: Other cations present in the solution (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) can compete with Sr²⁺ for the binding sites on the citrate molecule. researchgate.netnih.gov Cation exchange processes become more significant at higher ionic strengths, reducing the uptake of strontium into complexed forms. researchgate.net For instance, experiments have shown that competing ions like Ca²⁺ and Mg²⁺ can significantly reduce strontium sorption, whereas monovalent ions like Na⁺ have a lesser impact. nih.gov

Table 2: Summary of pH and Ionic Strength Effects on Strontium Citrate Complexation

Parameter Condition Effect on Complexation Rationale
pH Low (e.g., < 4) Decreased Citric acid is protonated; competition from H⁺ ions. researchgate.net
Moderate (e.g., 6-8) Optimal Deprotonation of carboxyl groups maximizes binding sites. researchgate.net
High (e.g., > 9.5) Decreased Potential for precipitation of strontium hydroxide. researchgate.net
Ionic Strength Low Enhanced Favorable electrostatic interactions. researchgate.net

Advanced Analytical Techniques for Strontium Monocitrate

Chromatographic Separations for Purity and Quantitative Analysis

Chromatography is a fundamental technique for separating and quantifying the components of a mixture. For Strontium Monocitrate, various chromatographic methods are utilized to assess the purity of the compound and to quantify both the strontium cation and the citrate (B86180) anion.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of the citrate component in this compound and can be adapted for the analysis of the entire compound. A reverse-phase HPLC (RP-HPLC) method has been effectively developed for the related compound, strontium ranelate, and similar principles are applicable here. nih.gov The method's validation according to international guidelines ensures its linearity, selectivity, sensitivity, accuracy, and precision. nih.gov

In a typical application, the separation is achieved on a C18 column where the mobile phase composition and pH are optimized to achieve a sharp, well-resolved peak for the analyte. For instance, a method developed for strontium ranelate demonstrated a successful elution at 4.4 minutes with no interference from formulation excipients when monitored at a UV wavelength of 321 nm. nih.gov The technique shows excellent linearity over a wide concentration range, with high recovery percentages and low relative standard deviations for intra-day and intermediate precision. nih.gov HPLC is also instrumental in analyzing the citrate content in biological matrices like bone, where it has shown acceptable linearity and repeatable results under normal operating conditions. clemson.edu

ParameterTypical Value/RangeReference
TechniqueReverse-Phase HPLC (RP-HPLC) nih.gov
Elution Time~4.4 minutes nih.gov
Detection Wavelength321 nm nih.gov
Linearity Range20-320 μg mL-1 nih.gov
Recovery96.1-102.1 % nih.gov
Limit of Detection (LOD)0.06 μg mL-1 nih.gov
Limit of Quantitation (LOQ)0.20 μg mL-1 nih.gov

Ion Chromatography (IC)

Ion Chromatography (IC) is a highly effective and widely adopted technique for the determination of ionic compounds, making it ideal for the analysis of both strontium and citrate ions. shimadzu.com This method separates ions based on their interaction with a stationary phase resin and an electrolyte eluent. shimadzu.com For strontium analysis, cation-exchange chromatography is employed, often with an electrolytically generated methanesulfonic acid (MSA) eluent and suppressed conductivity detection. thermofisher.com

IC offers superior speed and reliability for determining trace concentrations of strontium, achieving detection limits in the parts-per-trillion (ng/L) range. thermofisher.com The technique can be automated for online process analysis, for instance, to monitor strontium levels in industrial brines to prevent fouling of ion exchange membranes. metrohm.com A semi-automated IC method has also been developed for the determination of Strontium-90 in water and urine samples, demonstrating the versatility of the technique. nih.gov

ParameterFinding/MethodologyReference
PrincipleSeparates and quantifies ionic compounds using an ion exchange resin and an electrolyte solution as eluent. shimadzu.com
ApplicationDetermination of ng/L concentrations of strontium in deionized water. thermofisher.com
ColumnIonPac® CS12A (5 μm, 3 × 150 mm) thermofisher.com
Eluent30 mM Methanesulfonic acid (MSA) thermofisher.com
DetectionSuppressed conductivity thermofisher.com
Limit of Detection (LOD)2.3 ng/L (S/N = 3) thermofisher.com
Precision1.33% RSD for 25 ng/L strontium standard over four days. thermofisher.com

Atomic Spectrometry for Elemental Quantification

Atomic spectrometry techniques are essential for determining the elemental composition of a sample. For this compound, these methods provide a highly accurate quantification of strontium content.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most sensitive analytical techniques for elemental analysis, capable of detecting strontium at concentrations as low as the nanogram per kilogram (ng/kg) level. utah.edu The technique uses a high-temperature plasma to ionize the sample, after which a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. utah.edu

ICP-MS is a robust and efficient technique for the high-throughput analysis of strontium in diverse biological samples, including serum, bone, and teeth. dtu.dkresearchgate.net Validated methods demonstrate excellent sensitivity, with a lower limit of quantitation (LLOQ) of 10 ng/mL in human serum, which is crucial for measuring both endogenous and therapeutic levels of strontium. pacificbiolabs.comnih.gov Sample preparation is often straightforward, involving acid digestion to solubilize the strontium. researchgate.netnih.gov The method exhibits high precision, with within-run and within-laboratory coefficients of variation typically less than 3%, and excellent accuracy, with recovery rates between 97.1% and 105.3%. nih.gov

ParameterValidation Result/FindingReference
Sensitivity (LLOQ)10 ng/mL in human serum pacificbiolabs.comnih.gov
Linearity Range10 to 100,000 ng/mL nih.gov
Precision (CV)< 3% nih.gov
Accuracy (Recovery)97.1% to 105.3% nih.gov
ApplicationQuantification of strontium in serum, bone, marrow, and teeth. dtu.dk

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another powerful and popular tool for the determination of metals like strontium. unil.ch In this technique, a liquid sample is introduced into an argon plasma, which excites the atoms and ions, causing them to emit photons at characteristic wavelengths. unil.chmdpi.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample. mdpi.com

ICP-OES is a versatile, multielement technique capable of analyzing up to 70 elements simultaneously over a wide range of concentrations. mdpi.com It is frequently used for sample analysis in various fields, including environmental science, geology, and industrial quality control. labotronics.com While generally less sensitive than ICP-MS, ICP-OES offers robust performance, user-friendly operation, and is highly productive, making it a competitive and often preferred method for elemental analysis when ultra-trace detection is not required. unil.chmdpi.com The technique is noted for its ability to handle complex sample matrices, often requiring only acid digestion before analysis. unil.ch

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a powerful technique for quantifying the strontium content in this compound. The fundamental principle of AAS involves the absorption of light by free atoms in a gaseous state. analytik-jena.com When a solution containing this compound is introduced into a flame or a graphite (B72142) furnace, it is atomized, meaning the compound is broken down into its constituent atoms. libretexts.org A light source, typically a hollow-cathode lamp containing strontium, emits light at a wavelength specific to strontium. The free strontium atoms in the atomized sample absorb this light, and the amount of light absorbed is directly proportional to the concentration of strontium in the sample. analytik-jena.com

To ensure accurate measurements, potential interferences must be addressed. Chemical interferences, where other components in the sample matrix affect the atomization of strontium, can be minimized by using a high-temperature flame (e.g., nitrous oxide-acetylene) or by adding releasing agents like lanthanum chloride. nemi.gov Ionization interference, where strontium atoms lose an electron in the high-temperature environment of the flame, can be suppressed by adding an excess of an easily ionized element, such as potassium. nemi.gov

Sample preparation for AAS analysis of this compound typically involves dissolving the compound in a suitable solvent, such as dilute nitric acid, to create a standard solution of a known concentration. libretexts.orgnemi.gov A series of calibration standards with varying known concentrations of strontium are prepared and analyzed to generate a calibration curve. The absorbance of the this compound sample is then measured, and its concentration is determined by interpolating from the calibration curve.

Table 1: Typical Operating Parameters for Strontium Analysis by Flame AAS

Parameter Value
Wavelength 460.7 nm
Lamp Current 10 mA
Slit Width 0.2 nm
Flame Type Air-acetylene or Nitrous oxide-acetylene
Burner Height Optimized for maximum absorbance
Releasing Agent 1% Lanthanum Chloride
Ionization Suppressant 0.1% Potassium Chloride

X-ray Fluorescence Spectrometry (XRF)

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials, making it suitable for the analysis of this compound. The principle of XRF involves bombarding the sample with high-energy X-rays from an X-ray tube. physlab.org This primary X-ray beam excites atoms within the sample, causing electrons in the inner shells to be ejected. clu-in.org To regain stability, electrons from higher energy outer shells fill the vacancies, and in the process, they emit secondary X-rays with energies characteristic of the specific element. physlab.orgclu-in.org A detector measures the energy and intensity of these fluorescent X-rays, allowing for qualitative and quantitative analysis.

For this compound, XRF can be used to confirm the presence of strontium and to quantify its concentration. The intensity of the characteristic K-alpha X-ray peak for strontium, which occurs at approximately 14.16 keV, is proportional to the amount of strontium in the sample. nih.gov

Sample preparation for XRF is generally minimal. Powdered this compound can be pressed into a pellet or analyzed directly. spectroscopyworld.com This simplicity is a significant advantage of the XRF technique. spectroscopyworld.com For quantitative analysis, calibration is performed using a set of standards with known strontium concentrations. Matrix effects, where the presence of other elements influences the fluorescence of strontium, can be corrected for using mathematical models or by preparing standards in a matrix similar to the sample.

Table 2: Characteristic X-ray Emission Lines for Strontium

Emission Line Energy (keV)
K-alpha (Kα) 14.165
K-beta (Kβ) 15.835
L-alpha (Lα) 1.806

Electroanalytical Methods (e.g., Polarography, Voltammetry)

Electroanalytical methods offer alternative approaches for the determination of strontium ions, which can be applied to the analysis of this compound after dissolution. These techniques involve measuring the electrical properties of a solution, such as current or potential, to determine the concentration of an analyte.

While specific applications of polarography and voltammetry for this compound are not extensively documented, the principles of these techniques can be applied. In voltammetry, a potential is applied to an electrode immersed in a solution containing the analyte, and the resulting current is measured. The potential at which the analyte is oxidized or reduced is characteristic of the species, and the magnitude of the current is proportional to its concentration. For strontium, which is an electrochemically active metal, a suitable voltammetric method could be developed.

One study utilized electrochemical methods, specifically ion-selective electrodes, to measure the activity of calcium ions in the presence of strontium citrate, indicating that electrochemical techniques are sensitive to the ionic species in a citrate matrix. nih.gov This suggests that an ion-selective electrode calibrated for strontium could be used for the direct measurement of strontium ion concentration in a solution of this compound.

Thermal Analysis for Decomposition Pathways and Stoichiometry

Thermal analysis techniques are indispensable for studying the thermal stability and decomposition of this compound. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com This technique is particularly useful for determining the stoichiometry of hydrates and for studying decomposition reactions that involve the loss of volatile products.

For this compound, which may exist as a hydrate (B1144303) (strontium citrate pentahydrate has been mentioned in research), TGA can be used to determine the number of water molecules of hydration. cohlife.org As the sample is heated, the water molecules are driven off, resulting in a distinct mass loss step on the TGA curve. The temperature at which this dehydration occurs provides information about the binding strength of the water molecules.

Following dehydration, further heating will lead to the decomposition of the citrate anion. The decomposition of metal citrates often proceeds through the formation of intermediate products, such as carbonates, before finally yielding the metal oxide at higher temperatures. researchgate.net The TGA curve for this compound would be expected to show subsequent mass loss steps corresponding to the loss of carbon monoxide and carbon dioxide as the citrate molecule breaks down, ultimately forming strontium carbonate and then strontium oxide. researchgate.netchemguide.co.uk

Table 3: Hypothetical Thermal Decomposition Steps for this compound Hydrate

Temperature Range (°C) Process Expected Mass Loss (%) Gaseous Products Solid Residue
50 - 200 Dehydration Varies with hydration state H₂O Anhydrous this compound
200 - 450 Decomposition of Citrate ~40-50% CO, CO₂ Strontium Carbonate (SrCO₃)
> 800 Decomposition of Carbonate ~15-20% CO₂ Strontium Oxide (SrO)

Note: The exact temperatures and mass losses are hypothetical and would need to be determined experimentally.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and chemical reactions.

For this compound, DSC can provide complementary information to TGA. The dehydration process observed in TGA would appear as an endothermic peak in the DSC curve, indicating the absorption of heat required to remove the water molecules. A study on strontium citrate pentahydrate has utilized DSC to investigate its thermal properties. cohlife.org

The decomposition of the citrate anion is an exothermic process and would be observed as one or more exothermic peaks in the DSC thermogram. These peaks correspond to the energy released as the organic part of the molecule combusts or decomposes. The temperatures of these peaks provide information about the thermal stability of the compound. Any phase transitions in the solid-state structure of this compound prior to decomposition would also be detectable by DSC as endothermic or exothermic events.

By combining the mass loss data from TGA with the heat flow data from DSC, a comprehensive understanding of the thermal decomposition pathway of this compound can be achieved.

Computational Chemistry and Molecular Modeling of Strontium Monocitrate

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like strontium monocitrate.

Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the this compound complex. This process involves minimizing the total energy of the system with respect to the atomic coordinates. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles between the strontium ion and the citrate (B86180) ligand. For instance, DFT can elucidate how the Sr²⁺ ion coordinates with the carboxylate and hydroxyl groups of the citrate molecule.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes analyzing the distribution of electrons within the molecule and understanding the nature of the chemical bonds. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity of the complex. The energy gap between HOMO and LUMO (Egap) indicates the molecule's stability. scispace.comnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other species. nih.gov

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the ionic and covalent character of the bonds between strontium and the citrate ligand. nih.gov

DFT studies on similar metal-organic complexes utilize functionals like B3LYP combined with appropriate basis sets to achieve accurate results for both the metallic center and the organic ligand. scispace.com This theoretical framework is essential for understanding the fundamental structural and electronic characteristics of this compound.

DFT ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms.Determines bond lengths (Sr-O) and coordination geometry.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates electronic stability and chemical reactivity. nih.gov
MEP Map A plot of the electrostatic potential on the electron density surface.Identifies regions prone to electrophilic or nucleophilic attack. nih.gov
Atomic Charges The distribution of electron charge among atoms.Characterizes the nature (ionic/covalent) of the Sr-citrate bond.

Molecular Dynamics (MD) Simulations for Solution Behavior and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its behavior in an aqueous solution and exploring its conformational flexibility.

Solution Behavior: MD simulations can model a single strontium citrate complex surrounded by a large number of water molecules, mimicking its state in a solution. These simulations provide detailed information on:

Hydration Shell: The arrangement and dynamics of water molecules immediately surrounding the Sr²⁺ ion and the citrate ligand. The radial distribution function (RDF) can be calculated to determine the number and distance of water molecules in the first and second hydration shells. mdpi.com

Ion Pairing: The stability of the strontium-citrate complex in water and its tendency to exist as a solvent-separated or contact ion pair.

Diffusion: The simulation can predict the diffusion coefficient of the complex in solution, which is related to its mobility. aps.org

Conformational Dynamics: The citrate molecule is flexible and can adopt various conformations. MD simulations allow researchers to observe the dynamic changes in the shape of the this compound complex. biorxiv.orgnih.govnih.govmdpi.com This includes the rotation around single bonds and the puckering of any ring-like structures formed by the coordination of strontium with the citrate. Understanding these dynamics is crucial as the conformation of the molecule can influence its biological activity and interaction with other molecules. biorxiv.orgnih.govmdpi.com

MD Simulation AspectInformation GainedRelevance to this compound
System Setup A box containing strontium citrate and explicit water molecules.Mimics the physiological environment.
Hydration Analysis Structure and dynamics of surrounding water molecules.Understanding solubility and interactions in aqueous solution. mdpi.com
Conformational Sampling Exploration of different molecular shapes over time.Reveals the flexibility of the complex and its accessible conformations. nih.gov
Interaction Energies Calculation of non-bonded interactions with the solvent.Quantifies the strength of hydration and stability in solution.

Force Field Development for Strontium-Citrate Interactions

A critical component for accurate Molecular Dynamics (MD) simulations is the force field, which is a set of empirical potential energy functions and parameters that describe the interactions between atoms. For novel or less-studied complexes like this compound, a specific and well-validated force field is essential.

The development of a force field for strontium-citrate interactions involves several steps:

Parameterization of Bonded Terms: This includes defining equilibrium values and force constants for bond stretching, angle bending, and dihedral torsions involving the strontium ion and the atoms of the citrate ligand.

Parameterization of Non-Bonded Terms: This is particularly challenging for metal ions. It involves defining the Lennard-Jones parameters (which describe van der Waals interactions) and the partial atomic charges for the strontium ion and the citrate atoms. These parameters must accurately reproduce the electrostatic and repulsive/dispersive interactions.

Validation: The newly developed parameters are tested by running simulations and comparing the results with experimental data or high-level quantum mechanical calculations. Properties like hydration free energy, radial distribution functions, and the geometry of the complex are used for validation.

Recent developments have seen progress in creating force field parameters for Sr²⁺ ions in various environments, such as apatite structures, which can serve as a foundation for developing parameters specific to its interaction with organic ligands like citrate. biorxiv.org

Quantum Chemical Calculations of Bonding and Reactivity

Quantum chemical calculations, which go beyond standard DFT, provide a deeper and more detailed understanding of the chemical bonding and reactivity of this compound. These methods can be used to analyze the intricate nature of the interactions between the strontium ion and the citrate ligand.

Bonding Analysis: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the chemical bonds. This analysis can precisely determine whether the Sr-O bonds are predominantly ionic or have some degree of covalent character. It identifies bond critical points and analyzes the properties of the electron density at these points to quantify bond strength and type. researchgate.net

Reactivity Descriptors: Quantum chemistry allows for the calculation of various reactivity indices that predict the behavior of the molecule in chemical reactions. These descriptors, often derived from the energies of the frontier molecular orbitals, include:

Electronegativity

Chemical Hardness and Softness

Electrophilicity Index

These calculations help in understanding how this compound might interact with biological targets, such as proteins or bone mineral surfaces. nih.gov

Predictive Modeling of Crystal Structures and Polymorphs

Predictive modeling of crystal structures is a computational approach to identify the most likely and stable crystalline arrangements for a given molecule before they are discovered experimentally. arxiv.orgicdd.com This is particularly important for pharmaceutical and materials science, as different crystal forms, known as polymorphs, can have significantly different physical properties. arxiv.orgicdd.com

For this compound, crystal structure prediction (CSP) involves:

Generating Candidate Structures: A large number of plausible crystal packing arrangements are generated computationally, considering various possible space groups and molecular conformations.

Energy Ranking: The lattice energy of each candidate structure is calculated using a combination of force fields and more accurate quantum mechanical methods. The structures are then ranked based on their thermodynamic stability.

Polymorph Identification: The low-energy structures on the calculated crystal energy landscape represent potential polymorphs. These predictions can guide experimental efforts to crystallize and identify these different forms. researchgate.net

Understanding the potential polymorphs of this compound is crucial as it can affect its stability, solubility, and bioavailability.

Computational StepPurposeOutcome for this compound
Structure Generation To create a diverse set of possible crystal packings.A large pool of virtual crystal structures.
Lattice Energy Calculation To determine the thermodynamic stability of each structure.A ranked list of structures from most to least stable.
Landscape Analysis To identify clusters of low-energy structures.Prediction of the most likely observable polymorphs. researchgate.net

Thermodynamic Modeling of Complexation and Solubility

Thermodynamic modeling uses computational methods to predict the thermodynamics of chemical processes, such as the formation (complexation) of this compound and its dissolution in a solvent (solubility).

Complexation Thermodynamics: The binding of a strontium ion (Sr²⁺) to a citrate ion in solution is a complexation reaction. Computational methods can be used to calculate the key thermodynamic quantities associated with this process:

Gibbs Free Energy of Complexation (ΔG): This determines the stability constant (K) of the complex. A more negative ΔG indicates a more stable complex.

Enthalpy of Complexation (ΔH): This indicates whether the binding process is exothermic or endothermic.

Entropy of Complexation (ΔS): This reflects the change in disorder upon complex formation, including changes in the hydration shells of the ions.

These values can be calculated using quantum mechanical methods for the isolated species in the gas phase, combined with solvation models to account for the effect of the solvent.

Solubility Prediction: Predicting the solubility of a salt like this compound is a complex challenge. Thermodynamic models can approach this by calculating the free energy change associated with transferring the molecule from its crystal lattice to the solution. This involves calculating both the lattice energy of the crystal and the solvation free energy of the individual ions. Thermodynamic cycles are often employed in these calculations to break down the complex process into more manageable computational steps. researchgate.net

Future Research Directions in Strontium Monocitrate Chemistry

Development of Novel Synthetic Routes for Enhanced Purity and Yield

The advancement of strontium monocitrate chemistry is fundamentally linked to the ability to produce the compound with high purity and in high yields. Traditional synthesis often involves aqueous precipitation reactions between a soluble strontium salt and citric acid or a citrate (B86180) salt. While straightforward, these methods can present challenges in controlling crystallization, achieving phase purity, and maximizing product recovery.

Future research will focus on developing more sophisticated synthetic strategies. One promising avenue is the exploration of non-aqueous or mixed-solvent systems to influence the solubility of reactants and products, potentially leading to purer crystalline materials with higher yields. google.com Methods employing reactants like strontium carbonate with citric acid under controlled temperatures (e.g., 60-80°C) and reaction times can optimize the formation of specific soluble strontium citrate complexes. google.com The continuous removal of byproducts, such as carbon dioxide when using strontium carbonate, can drive the reaction to completion and ensure a high yield. google.com

Further research into techniques such as sonochemistry, microwave-assisted synthesis, and flow chemistry is warranted. These methods offer precise control over reaction parameters like temperature, pressure, and mixing, which can significantly impact nucleation and crystal growth, thereby enhancing the purity and yield of the final product. The goal is to develop robust, scalable, and efficient synthetic protocols that deliver this compound with well-defined and reproducible characteristics.

Table 1: Comparison of Synthetic Parameters for Strontium Citrate This table is interactive. Click on the headers to sort the data.

Parameter Conventional Aqueous Precipitation Optimized Carbonate Reaction google.com Future Directions (e.g., Flow Chemistry)
Reactants Strontium Chloride/Nitrate (B79036) + Citric Acid/Sodium Citrate Strontium Carbonate + Citric Acid Various, including organometallic precursors
Solvent Water Water Aqueous, non-aqueous, or biphasic systems
Temperature Ambient 60-80 °C Precisely controlled, wide range possible
Yield Variable High Potentially near-quantitative
Purity Control Moderate, risk of co-precipitation Good, dependent on reactant purity Excellent, through process automation

| Process Time | Hours to Days | 3-4 hours reaction + maturation google.com | Minutes to Hours |

Exploration of New Crystalline Phases and Polymorphs beyond Hydrates

Currently, strontium citrate is primarily known and studied in its hydrated crystalline form, specifically as strontium citrate pentahydrate. cohlife.orgresearchgate.net However, the existence of different crystalline forms (polymorphs) or solvates is a critical area for future investigation. Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, can profoundly influence a compound's physical and chemical properties, including its solubility, stability, and dissolution rate.

Future research should systematically explore the crystallization of this compound under a wide range of conditions to identify new, potentially anhydrous, crystalline phases or different hydrates. This can be achieved by:

Varying solvents: Using solvents with different polarities and hydrogen-bonding capabilities.

Controlling temperature and pressure: Employing high-pressure crystallization or controlled-temperature evaporation techniques.

Introducing additives: Using small amounts of other ions or molecules to act as templates or inhibitors for specific crystal growth patterns.

Characterization of any new phases would require a suite of solid-state analytical techniques, including X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Uncovering new polymorphs of this compound would not only be of fundamental scientific interest but could also offer forms with tailored properties for specific applications.

In-depth Understanding of Solution-State Speciation under Varying Conditions

The behavior of this compound in aqueous environments is governed by a complex set of equilibria. In solution, the compound can exist as free hydrated strontium ions (Sr²⁺), various protonated forms of the citrate anion, and the strontium citrate complex (SrCitr⁻). cohlife.org The relative concentration of these species is highly dependent on environmental conditions.

Detailed future studies are needed to map the solution-state speciation of this compound under a broader range of variables. Research has shown that lower pH promotes the dissolution of strontium citrate pentahydrate, particularly below pH 5. cohlife.org Conversely, the SrCitr⁻ complex is the dominant species at pH levels above 6. cohlife.org Temperature also plays a crucial role; the solubility of strontium citrate pentahydrate increases with temperature, which is contrary to the behavior of calcium citrate tetrahydrate. cohlife.org

Future investigations should employ techniques such as potentiometry, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry to precisely determine the stability constants and thermodynamic parameters (enthalpy and entropy) of complex formation over a wide matrix of pH, temperature, and ionic strength. researchgate.net Understanding this speciation is critical for predicting the compound's behavior in complex chemical systems.

Table 2: Influence of Conditions on Strontium Citrate Speciation in Aqueous Solution This table is interactive. Use the filters to select specific conditions.

Condition Effect on Equilibrium Dominant Strontium Species Reference
Low pH (<5) Shifts equilibrium towards dissociation Free Sr²⁺ ions and protonated citrate cohlife.org
High pH (>6) Shifts equilibrium towards complexation Strontium Citrate (SrCitr⁻) complex cohlife.org
Increasing Temperature Increases overall solubility Increased concentration of all species cohlife.org

| High Ionic Strength | Shields charges, may affect stability constants | Sr²⁺ and SrCitr⁻ | General chemical principles |

Advanced Theoretical Studies on Competitive Binding with Other Ligands

In many environments, this compound will not exist in isolation. The strontium and citrate ions will be in competition with other cations and ligands present in the system. For instance, strontium (Sr²⁺) is chemically similar to calcium (Ca²⁺) and magnesium (Mg²⁺) and may compete with them for binding sites on citrate or other ligands. nih.gov Similarly, the citrate anion can be displaced from strontium by other potent ligands like phosphates or carbonates. nih.gov

Advanced theoretical and computational studies are essential to unravel these competitive binding dynamics. plos.orgaps.org Molecular modeling techniques can be used to:

Calculate the binding affinities of strontium and competing cations (e.g., Ca²⁺) to citrate.

Simulate the displacement of citrate from the strontium coordination sphere by other ligands.

Develop kinetic models to understand the rates at which these competitive interactions occur. nih.gov

These theoretical investigations, when validated by experimental data from techniques like competitive binding assays, will provide a quantitative understanding of the compound's stability and reactivity in multicomponent systems. graphpad.com This knowledge is crucial for predicting its fate and interactions in complex chemical environments.

Advancement of Analytical Methods for Trace Analysis and Speciation

The ability to accurately detect and quantify this compound, and distinguish it from other forms of strontium, is paramount for research. While robust methods exist for measuring total strontium, such as inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS), methods for chemical speciation are more complex. cdc.gov

The future of analytical chemistry in this field lies in the development and refinement of hyphenated techniques that can separate different strontium species before quantification. Promising approaches include:

Ion Chromatography-ICP-MS (IC-ICP-MS): This technique can separate charged species like free Sr²⁺ from the anionic SrCitr⁻ complex, allowing for individual quantification.

Capillary Electrophoresis-ICP-MS (CE-ICP-MS): Offers high-resolution separation of ionic species, ideal for complex matrices.

Extraction Chromatography: The use of strontium-specific resins can selectively separate strontium from interfering ions like calcium before analysis. cdc.govnih.gov

Furthermore, research into novel sensors and probes that can respond selectively to the strontium-citrate complex could provide real-time analytical capabilities. The goal is to develop methods with lower detection limits, higher selectivity, and the ability to perform speciation analysis in diverse and complex sample matrices. nih.gov

Integration of Multiscale Computational Approaches for Comprehensive Characterization

A complete understanding of this compound requires insights across multiple length and time scales, from the electronic structure of a single molecule to the bulk behavior of its solutions and crystals. cohlife.org Integrating multiscale computational approaches offers a powerful pathway to achieve this comprehensive characterization. rsc.org

A hierarchical modeling strategy could be implemented as follows:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the precise geometry, bonding characteristics, and vibrational frequencies of the this compound complex.

All-Atom Molecular Dynamics (MD): Using force fields derived from QM calculations, MD simulations can model the dynamic behavior of the complex in aqueous solution. rsc.org This can provide insights into its hydration shell, conformational flexibility, and interactions with other dissolved ions and molecules.

Coarse-Grained (CG) Modeling: For larger-scale phenomena, such as crystal nucleation and growth or interactions with surfaces, CG models that simplify the atomic representation can be employed to simulate longer timescales and larger system sizes.

By bridging these different computational scales, researchers can build a holistic, bottom-up understanding of this compound's properties and behavior that is currently unattainable through experimental methods alone. cohlife.org

Q & A

Q. How should strontium toxicology data from rodents be extrapolated to human risk assessments?

  • Methodological Answer : Apply allometric scaling to adjust doses (mg/kg⁻³/⁴) and model cumulative exposure using physiologically based pharmacokinetic (PBPK) software. Prioritize endpoints like renal clearance and bone deposition, which show species-specific differences in strontium retention .

Methodological Considerations for Reproducibility

  • Data Reporting : Follow Beilstein Journal guidelines: provide raw ICP-MS/OES data in supplementary files, including instrument parameters (e.g., RF power, dwell time) and internal standards (e.g., yttrium or indium) .
  • Visualization : For isotopic maps, use QGIS with interpolated heatmaps and 95% confidence ellipses. Avoid overloading figures with chemical structures; prioritize clarity in TOC graphics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.